molecular formula C9H16O2 B15252227 2-Cyclopentylbutanoic acid

2-Cyclopentylbutanoic acid

Cat. No.: B15252227
M. Wt: 156.22 g/mol
InChI Key: DMNUYBFDGCKCEZ-UHFFFAOYSA-N
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Description

2-Cyclopentylbutanoic acid is an organic compound characterized by a cyclopentyl group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylbutanoic acid can be achieved through several methods. One common approach involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide . This reaction leads to the formation of cyclopentyl derivatives, which can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield cyclopentyl ketones, while reduction may produce cyclopentyl alcohols.

Scientific Research Applications

2-Cyclopentylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylacetic acid
  • Cyclopentylpropanoic acid
  • Cyclopentylmethanoic acid

Uniqueness

2-Cyclopentylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-cyclopentylbutanoic acid

InChI

InChI=1S/C9H16O2/c1-2-8(9(10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

DMNUYBFDGCKCEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCC1)C(=O)O

Origin of Product

United States

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